1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Description
This compound features a 4,5-dihydro-1H-imidazole core, a partially saturated heterocycle that balances rigidity and conformational flexibility. Key substituents include:
- 2-Chloro-6-fluorophenylmethylsulfanyl group: Positioned at the 2nd carbon of the imidazole ring, this group introduces ortho-chloro and para-fluoro substituents on the benzene ring, enhancing electronegativity and steric bulk.
- Acetyl group (ethanone): Attached to the 1st nitrogen of the imidazole, this electron-withdrawing group may modulate electronic properties and solubility.
The combination of chlorine and fluorine substituents likely enhances target binding via halogen bonding and hydrophobic interactions, while the acetyl group could influence metabolic stability .
Properties
IUPAC Name |
1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2OS/c1-8(17)16-6-5-15-12(16)18-7-9-10(13)3-2-4-11(9)14/h2-4H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIMEFLLBGIASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN=C1SCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde and an amine under basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a halogenated precursor.
Halogenation of the Phenyl Ring: The halogenated phenyl group can be synthesized through electrophilic aromatic substitution reactions, where chlorine and fluorine are introduced using reagents like chlorine gas and fluorine gas or their respective compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs due to its potential biological activity.
Pharmaceuticals: It can be explored for its potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.
Materials Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The halogenated phenyl group can enhance the compound’s binding affinity to its targets, while the sulfanyl group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Imidazole Core
2-([(2-Chloro-6-fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole
- Key Difference : Lacks the acetyl group at the 1-position of the imidazole.
- Implications: Reduced steric hindrance and polarity compared to the target compound. The absence of the acetyl group may decrease solubility and alter metabolic pathways.
1-(2-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
- Key Differences: Contains a ketone at position 5 (dihydroimidazol-5-one core) instead of the acetyl group at position 1.
- This may result in weaker target affinity compared to the target compound .
Modifications in Aromatic Substituents
2-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole (CM834797)
- Key Differences :
- 4-Fluorophenyl group instead of 2-chloro-6-fluorophenyl.
- Xanthene-9-carbonyl group replaces the acetyl group.
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole (CM834985)
Electronic and Steric Effects
Research Findings and Implications
- Fluorine vs. Chlorine: The 2-chloro-6-fluorophenyl group in the target compound provides dual halogen interactions, likely improving binding specificity compared to mono-halogenated analogs .
- Acetyl Group Role: The acetyl group may enhance solubility and metabolic stability relative to non-acetylated analogs (e.g., compound) or bulkier substituents (e.g., xanthene derivatives) .
- Discontinued Analogs : The discontinuation of 2-([(2-Chloro-6-fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole suggests that the acetyl group in the target compound addresses prior limitations, though explicit data is unavailable .
Biological Activity
The compound 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one , also known as a derivative of imidazole, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antimalarial, and cytotoxic properties.
- Molecular Formula : C16H14ClFN2O2S2
- Molecular Weight : 384.87 g/mol
- IUPAC Name : 1-(benzenesulfonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, revealing significant potential in multiple therapeutic areas.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various pathogens. A summary of its antimicrobial activity is presented in Table 1.
| Activity Type | Tested Against | Results |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition observed |
| Escherichia coli | Strong antibacterial effect | |
| Pseudomonas aeruginosa | Moderate inhibition |
Antimalarial Activity
In studies evaluating antimalarial efficacy, the compound demonstrated a reduction in parasitemia levels in vivo against Plasmodium falciparum, indicating its potential as an antimalarial agent.
Cytotoxicity
The cytotoxic effects of the compound were evaluated on various cancer cell lines. The results indicated selective toxicity, with IC50 values suggesting effective inhibition of cell proliferation:
| Cell Line | IC50 Value (µM) | Selectivity |
|---|---|---|
| HeLa (Cervical) | 15.5 | Selective toxicity noted |
| MCF7 (Breast) | 12.3 | Higher toxicity compared to normal cells |
| A549 (Lung) | 20.7 | Moderate selectivity |
Case Studies and Research Findings
Recent studies have highlighted the mechanism of action and structure-activity relationships (SAR) associated with this compound:
- Mechanism of Action : The compound's antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This was demonstrated through assays that measured inhibition of nucleic acid and peptidoglycan production in bacterial cultures.
- Structure-Activity Relationship (SAR) : Research indicates that the presence of the chloro and fluorine substituents on the phenyl ring significantly enhances the biological activity of the compound. Variations in substitution patterns have been studied to optimize efficacy against specific pathogens.
- Comparative Analysis : In comparative studies with related compounds, this imidazole derivative showed superior activity against certain strains of bacteria and cancer cells, as summarized in Table 2.
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Antimicrobial, Antimalarial | Current Study |
| 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole | Antimicrobial | Jain et al., 2021 |
| Benzothiazole Hydrazones | Antimalarial | Thomason et al., 2016 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
